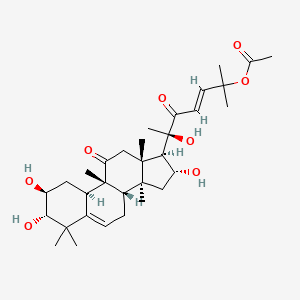

Cucurbitacin Q1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cucurbitacin Q1 is a naturally occurring compound found in various plant species, particularly within the Cucurbitaceae family. It belongs to the group of cucurbitacins, which are cucurbitane-type tetracyclic triterpenoid saponins. These compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor properties .

Synthesis Analysis

While cucurbitacins are abundant in nature, their isolation can be challenging. Researchers have developed chemical synthesis methods to overcome this limitation. The detailed chemical structure of this compound can be found in Figures S1, S2, and S3 of the relevant literature .

Molecular Structure Analysis

This compound is a tetracyclic terpene with a steroidal structure. It consists of 30 carbon atoms arranged in its basic skeleton. For precise chemical data, refer to the supplementary material in the Additional file 1 of the research .

Chemical Reactions Analysis

The synthesis of cucurbitacins involves intricate chemical reactions. Detailed information on the synthesis process can be found in Figures S4 to S12 of the Additional file 1 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anti-Cancer Activity

- Cucurbitacin compounds, including Cucurbitacin Q1, have demonstrated significant anticancer properties in various studies. They have been found to induce cell cycle arrest, apoptosis, and inhibit cell proliferation in different cancer cell lines, including lung, cervical, and breast cancer, among others. The mechanisms involve modulation of signaling pathways such as JAK-STAT3, MAPK, and PI3K/Akt, which are crucial in cancer cell survival and proliferation (Liu et al., 2021); (Sikander et al., 2016); (Wakimoto et al., 2008).

Anti-Inflammatory Effects

- Cucurbitacin compounds have shown significant anti-inflammatory effects. For instance, they have been found to modulate inflammatory responses and pathways in various models, such as in a rodent model of periodontitis and in lymphocytes. This involves the regulation of inflammatory mediators and signals like TNF-α, COX-2, and RANK/RANKL/OPG (Zhong et al., 2020); (Wang et al., 2014).

Immunomodulatory Properties

- Cucurbitacin E, closely related to this compound, has been found to have immunomodulatory effects. These effects include modulation of immune responses, which can be beneficial in treating inflammatory diseases and potentially augmenting cancer treatments (Attard & Martinoli, 2015).

Mechanisms of Action

- The mechanisms through which cucurbitacins exert their effects are diverse and complex. They involve targeting various cellular processes and signaling pathways, including JAK-STAT, MAPK, PI3K/Akt, and others. This broad spectrum of activity makes them promising candidates for therapeutic applications, especially in diseases where these pathways are dysregulated (Cai et al., 2015).

Mechanism of Action

properties

IUPAC Name |

[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJMTWXDWFWZHV-OBTWUPKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)

![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)